Cas no 2229433-24-1 (2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline)

2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline
- 2229433-24-1
- EN300-1734228
-
- インチ: 1S/C10H12F2N2O2/c1-13(2)10-7(5-6-14(15)16)3-4-8(11)9(10)12/h3-4H,5-6H2,1-2H3
- InChIKey: DCEFNLGCUPZIKD-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1N(C)C)CC[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 230.08668395g/mol
- どういたいしつりょう: 230.08668395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 49.1Ų
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734228-0.05g |
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline |
2229433-24-1 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1734228-1g |
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline |
2229433-24-1 | 1g |
$1343.0 | 2023-09-20 | ||
Enamine | EN300-1734228-10g |
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline |
2229433-24-1 | 10g |
$5774.0 | 2023-09-20 | ||
Enamine | EN300-1734228-2.5g |
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline |
2229433-24-1 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1734228-10.0g |
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline |
2229433-24-1 | 10g |
$5774.0 | 2023-06-04 | ||
Enamine | EN300-1734228-0.25g |
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline |
2229433-24-1 | 0.25g |
$1235.0 | 2023-09-20 | ||
Enamine | EN300-1734228-5.0g |
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline |
2229433-24-1 | 5g |
$3894.0 | 2023-06-04 | ||
Enamine | EN300-1734228-5g |
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline |
2229433-24-1 | 5g |
$3894.0 | 2023-09-20 | ||
Enamine | EN300-1734228-0.5g |
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline |
2229433-24-1 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1734228-1.0g |
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline |
2229433-24-1 | 1g |
$1343.0 | 2023-06-04 |
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)anilineに関する追加情報
2,3-Difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline (CAS No. 2229433-24-1): A Comprehensive Overview
2,3-Difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline (CAS No. 2229433-24-1) is a specialized fluorinated aromatic compound with significant potential in organic synthesis and material science. This compound belongs to the class of N,N-dimethylaniline derivatives, which are widely studied for their unique electronic properties and applications in pharmaceuticals, agrochemicals, and advanced materials. The presence of both fluoro substituents and a nitroethyl group in its structure makes it a versatile intermediate for further chemical modifications.
The molecular structure of 2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline features a benzene ring substituted with two fluorine atoms at positions 2 and 3, a dimethylamino group at position 1, and a nitroethyl moiety at position 6. This arrangement creates interesting electronic effects that influence its reactivity and physical properties. The electron-withdrawing nature of the fluorine atoms and nitro group, combined with the electron-donating character of the dimethylamino group, results in a compound with unique polarization characteristics that are valuable in various synthetic applications.
Recent interest in fluorinated organic compounds has grown significantly due to their importance in pharmaceutical development. Approximately 30% of all FDA-approved drugs contain fluorine atoms, making compounds like 2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline particularly relevant for medicinal chemistry research. The nitroethyl group in this compound serves as a potential handle for further transformations, allowing chemists to access a variety of valuable derivatives through reduction or other functional group interconversions.
In material science applications, 2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline shows promise as a building block for advanced materials. The combination of fluorine atoms and aromatic systems often leads to materials with enhanced thermal stability, chemical resistance, and unique optical properties. Researchers are particularly interested in how the electronic effects of this compound might contribute to the development of novel organic semiconductors or liquid crystal materials.
The synthesis of 2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline typically involves multi-step procedures starting from commercially available difluorinated aniline precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting current trends in sustainable chemical production. The compound's purification and characterization require specialized techniques such as column chromatography and advanced spectroscopic methods (NMR, MS, IR) to ensure high purity for research applications.
From a safety perspective, proper handling procedures should be followed when working with 2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory precautions for organic compounds should be maintained. The compound's stability and storage conditions are important considerations for researchers, with recommendations typically including storage in cool, dry environments away from strong oxidizers.
The commercial availability of 2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline has increased in recent years, reflecting growing demand from the research community. Several specialty chemical suppliers now offer this compound in various quantities, with purity levels suitable for different applications. Pricing and availability can vary depending on market conditions and the scale of production, making it advisable for researchers to consult multiple suppliers for current information.
Future research directions for 2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline may explore its potential in catalysis, as a ligand in transition metal complexes, or as a precursor for more complex molecular architectures. The compound's unique combination of functional groups offers numerous possibilities for creative synthetic applications, particularly in the development of fluorine-containing pharmaceuticals or functional materials with tailored properties.
For researchers considering working with 2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline, it's important to review the latest literature on similar compounds and their applications. Many scientific databases now include computational predictions of properties and reactivity for such molecules, which can help guide experimental work. The compound's structure-activity relationships and potential biological activities remain areas of active investigation in various research laboratories worldwide.
In conclusion, 2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline (CAS No. 2229433-24-1) represents an interesting and versatile building block in modern organic chemistry. Its combination of fluorine substituents, aromatic character, and reactive functional groups makes it valuable for diverse applications ranging from medicinal chemistry to materials science. As research into fluorinated compounds continues to expand, this particular derivative is likely to see increased attention from both academic and industrial researchers seeking to exploit its unique properties for innovative applications.
2229433-24-1 (2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline) 関連製品
- 1806724-11-7(5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 392719-11-8(2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one)
- 1864074-83-8(2-(piperidine-3-carbonyl)pyridine hydrochloride)
- 959290-86-9(2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid)
- 1805546-31-9(Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate)
- 2680705-27-3(3-iodo-5-(2,2,2-trifluoroacetyl)-4H,5H,6H-thieno2,3-cpyrrole-2-carboxylic acid)
- 1049387-51-0(1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine)
- 407-20-5(3-Bromo-5-fluoropyridine)
- 2228984-65-2(1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine)
- 2098138-74-8(N-Methyl-2-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine)




